molecular formula C11H9ClF3N3O3 B2969375 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid CAS No. 339110-32-6

4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid

Cat. No.: B2969375
CAS No.: 339110-32-6
M. Wt: 323.66
InChI Key: UEGNBVXJPZMWGN-NSCUHMNNSA-N
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Description

"4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid" is a complex organic compound belonging to the class of pyridines. The molecule features several functional groups, including a chlorinated pyridine ring, a trifluoromethyl group, a methylhydrazine moiety, and a butenoic acid group. Its diverse functional groups confer it unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid typically involves multi-step organic synthesis:

  • Formation of the chlorinated pyridine: : Starting from 3-chloro-5-(trifluoromethyl)pyridine, typically synthesized through chlorination and trifluoromethylation of pyridine.

  • N-Methylation: : Introducing a methyl group onto the hydrazine moiety, usually achieved through methylation reactions.

  • Condensation with Butenoic Acid: : This step involves condensation reactions to attach the butenoic acid group.

  • Purification: : Purification is typically achieved through crystallization, recrystallization, or chromatography.

Industrial Production Methods

On an industrial scale, the production might involve batch or continuous flow processes with optimizations for yield and purity. Key considerations include controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound is versatile and can participate in various types of chemical reactions, such as:

  • Oxidation: : Can undergo oxidation at specific sites, potentially forming more complex oxidized derivatives.

  • Reduction: : Reduction reactions may target the pyridine ring or the butenoic acid group.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring and hydrazine moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents might include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Reagents can vary widely, from halogenating agents to nucleophiles like amines or alcohols.

Major Products

Major products formed from these reactions depend on the specific pathways and conditions but can include modified derivatives with altered functional groups or enhanced reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for designing new organic molecules with potential utility in materials science or catalysis.

Biology

In biological research, the compound may be studied for its interactions with biological molecules, potentially serving as a lead compound in drug discovery.

Medicine

Its structural complexity makes it a candidate for pharmacological evaluation, investigating its potential as a therapeutic agent targeting specific biochemical pathways.

Industry

In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins, influencing their activity.

  • Pathways Involved: : The interaction with molecular targets can modulate specific biochemical pathways, potentially leading to therapeutic effects in medical applications or altered reactivity in chemical processes.

Comparison with Similar Compounds

When compared to other similar compounds, 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid stands out due to its unique combination of functional groups, which may confer distinctive chemical and biological properties. Similar compounds might include:

  • 3-Chloro-5-(trifluoromethyl)pyridine: : A precursor in the synthesis.

  • N-Methylhydrazine derivatives: : Compounds with similar hydrazine moieties.

  • Pyridine-based molecules: : Other compounds with chlorinated or trifluoromethyl-substituted pyridine rings.

Each of these related compounds has its specific applications and properties, but the unique structure of this compound may offer advantages in certain scientific or industrial contexts.

Properties

IUPAC Name

(E)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O3/c1-18(17-8(19)2-3-9(20)21)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3,(H,17,19)(H,20,21)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGNBVXJPZMWGN-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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